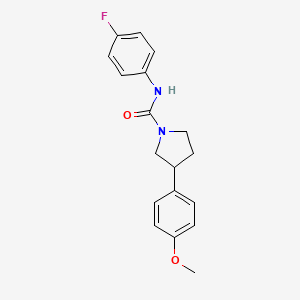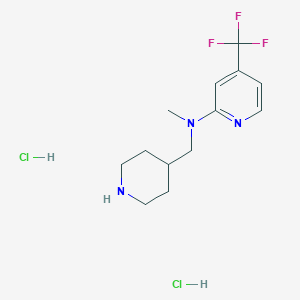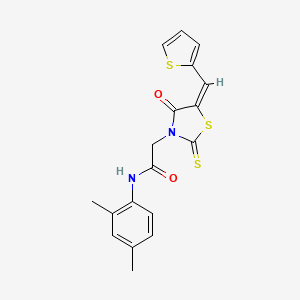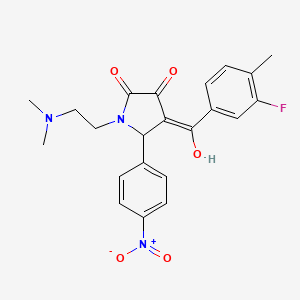
4-(4,6-Dimethylpyrimidin-2-yl)morpholine
Vue d'ensemble
Description
“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H15N3O . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of morpholine derivatives, including “this compound”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a 4,6-dimethylpyrimidin-2-yl group . The molecular weight of this compound is 193.25 Da .Applications De Recherche Scientifique
Discovery of Non-Nitrogen Containing Morpholine Isostere
The discovery of a non-nitrogen containing morpholine isostere, mimicking the conformational attributes of morpholine, has led to the development of potent selective dual inhibitors of mTORC1 and mTORC2, showcasing the application of morpholine derivatives in the inhibition of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Inhibitory Activity in Nitric Oxide and Tumor Necrosis Factor
Morpholine derivatives have shown inhibitory activity against tumor necrosis factor-alpha and nitric oxide, demonstrating their significance in medicinal chemistry and drug discovery (Lei et al., 2017).
Structural and Molecular Insights
Electronic Polarization and Hydrogen-Bonded Frameworks
The study of morpholine derivatives in pyrimidines has provided insights into their electronic polarization and hydrogen-bonded sheet structures, contributing to the understanding of their molecular properties and interactions (Orozco et al., 2008).
Applications in Synthesis and Chemical Properties
Synthesis and Properties of Thiosulfoesters
The interaction of morpholine with 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids has been investigated, revealing the chemical properties and potential applications of these compounds in various synthesis processes (Monka et al., 2020).
Antihyperglycemic Activity of Carboximidamides
Novel carboximidamides linked with pyrimidine moiety, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, have been synthesized and evaluated for their antihyperglycemic activity, offering insights into the therapeutic potential of morpholine derivatives (Moustafa et al., 2021).
Propriétés
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFPMWGCNMMRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)



![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)

![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)


![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)
![2-((1-(3-(2-(tert-butyl)-4-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2678345.png)
